3-((4-fluorophenyl)sulfonyl)-N-(4-(methylsulfonyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl groups could potentially be replaced with other groups through nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic rings could influence its solubility, while the presence of the fluorine atom could influence its reactivity .Scientific Research Applications
Pharmacokinetics and Metabolism
Research on related compounds demonstrates their potential in understanding drug behavior in biological systems. For example, the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs) in rats were explored to investigate the ideal pharmacokinetic characteristics of propanamides. This study provides insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, essential for drug development (Wu et al., 2006).
Antibacterial Activity
Sulfone derivatives containing 1,3,4-oxadiazole moieties, closely related to the compound , showed promising antibacterial activities against rice bacterial leaf blight. These findings underscore the potential of sulfone derivatives in agricultural applications to combat plant diseases, highlighting an important area of scientific research application (Shi et al., 2015).
Material Science
In the field of materials science, sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups were synthesized for fuel-cell applications. These materials demonstrated promising properties such as high proton conductivity and mechanical strength, indicating their potential use in energy conversion devices. This research application exemplifies how the manipulation of sulfone-based compounds can lead to advancements in renewable energy technologies (Bae et al., 2009).
Drug Development
The compound's analogs have been studied for their potential as antiandrogens and TRPV1 antagonists, indicating the diverse therapeutic applications of such molecules. These studies contribute to the development of novel treatments for conditions such as benign hyperplasia and neuropathic pain, reflecting the compound's relevance in medical research (Tucker et al., 1988; Kim et al., 2018).
Mechanism of Action
Mode of Action
The presence of sulfonyl and fluorophenyl groups suggests that it might interact with its targets through hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonyl compounds are known to play roles in various biochemical processes, including signal transduction and enzyme inhibition .
Pharmacokinetics
For instance, the sulfonyl group might enhance the compound’s water solubility, potentially improving its absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c1-24(20,21)14-8-4-13(5-9-14)18-16(19)10-11-25(22,23)15-6-2-12(17)3-7-15/h2-9H,10-11H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFSRRYTBBNIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.